5-fluoro-4-methyl-1H-indazole
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Overview
Description
5-Fluoro-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the indazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
5-Fluoro-4-methyl-1H-indazole is a derivative of the indazole family . Indazole derivatives have been found to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
Indazole derivatives have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives . For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, some indazole derivatives inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .
Action Environment
Users are advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-fluoro-4-methylphenylhydrazine with appropriate reagents. The reaction typically requires a catalyst and specific conditions to ensure the formation of the indazole ring.
Cyclization Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic media at controlled temperatures.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Reactions are performed under inert atmospheres to prevent unwanted side reactions.
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Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted position.
Scientific Research Applications
5-Fluoro-4-methyl-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Lacks the methyl group at the 4-position, which may affect its chemical and biological properties.
5-Bromo-4-methyl-1H-indazole:
5-Fluoro-1H-indazole: Lacks the methyl group, which can influence its binding affinity and biological activity.
Uniqueness
5-Fluoro-4-methyl-1H-indazole is unique due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDVHNBGTTXLCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670343 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-69-3 |
Source
|
Record name | 5-Fluoro-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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